Furanonaphthoquinone I Furanonaphthoquinone I Cholesterol is an animal sterol found in the body tissues (and blood plasma) of vertebrates. It can be found in large concentrations within the liver, spinal cord, and brain. Cholesterol is an important component of the membranes of cells, providing stability. It is the major precursor for the synthesis of vitamin D, of the various steroid hormones, including cortisol, cortisone, and aldosterone in the adrenal glands, and of the sex hormones progesterone, estrogen, and testosterone. Cholesterol also has an important role for the brain synapses as well as in the immune system. In conditions featuring elevated low density lipoproteins (LDL), cholesterol often forms plaque deposits in the walls of arteries, a condition known as atherosclerosis, which is a major contributor to coronary heart disease and other forms of cardiovascular disease.
Cholesterol, also known as cholesterin or cordulan, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, cholesterol is considered to be a sterol lipid molecule. Cholesterol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Cholesterol has been found throughout all human tissues, and has also been detected in most biofluids, including feces, blood, cerebrospinal fluid, and bile. Cholesterol can be found anywhere throughout the human cell, such as in lysosome, cytoplasm, membrane (predicted from logP), and endoplasmic reticulum. Cholesterol participates in a number of enzymatic reactions. In particular, Cholesterol can be converted into 22b-hydroxycholesterol through its interaction with the enzyme cholesterol side-chain cleavage enzyme, mitochondrial. Furthermore, Cholesterol can be converted into 20alpha-hydroxycholesterol through its interaction with the enzyme cholesterol side-chain cleavage enzyme, mitochondrial. Furthermore, Cholesterol can be converted into 7a-hydroxycholesterol through its interaction with the enzyme cholesterol 7-alpha-monooxygenase. Finally, Cholesterol and palmitic acid can be biosynthesized from ce(22:2(13Z, 16Z)) through the action of the enzyme lysosomal acid lipase/cholesteryl ester hydrolase. In humans, cholesterol is involved in bile acid biosynthesis pathway, steroid biosynthesis pathway, the lovastatin action pathway, and the zoledronate action pathway. Cholesterol is also involved in several metabolic disorders, some of which include the child syndrome pathway, adrenal hyperplasia type 5 or congenital adrenal hyperplasia due to 17 Alpha-hydroxylase deficiency, the apparent mineralocorticoid excess syndrome pathway, and the hypercholesterolemia pathway.
Cholesterol is a cholestanoid consisting of cholestane having a double bond at the 5,6-position as well as a 3beta-hydroxy group. It has a role as a human metabolite, a mouse metabolite, a Daphnia galeata metabolite and an algal metabolite. It is a 3beta-sterol, a cholestanoid, a C27-steroid and a 3beta-hydroxy-Delta(5)-steroid.
Brand Name: Vulcanchem
CAS No.: 129111-15-5
VCID: VC0058239
InChI: InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Molecular Formula: C27H46O
Molecular Weight: 386.7 g/mol

Furanonaphthoquinone I

CAS No.: 129111-15-5

Reference Standards

VCID: VC0058239

Molecular Formula: C27H46O

Molecular Weight: 386.7 g/mol

Furanonaphthoquinone I - 129111-15-5

CAS No. 129111-15-5
Product Name Furanonaphthoquinone I
Molecular Formula C27H46O
Molecular Weight 386.7 g/mol
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1
Standard InChIKey HVYWMOMLDIMFJA-DPAQBDIFSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Impurities Cholesterol from animal organs always contains cholestanol (dihydrocholesterol) and other saturated sterols.
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Boiling Point 360 °C
360.0 °C
360 °C (decomposes)
Colorform White or faintly yellow pearly granules or crystals
Density 1.067 @ 20 °C/4 °C
Melting Point 148.5 °C
145.0 °C
148°C
Physical Description Solid
Description Cholesterol is an animal sterol found in the body tissues (and blood plasma) of vertebrates. It can be found in large concentrations within the liver, spinal cord, and brain. Cholesterol is an important component of the membranes of cells, providing stability. It is the major precursor for the synthesis of vitamin D, of the various steroid hormones, including cortisol, cortisone, and aldosterone in the adrenal glands, and of the sex hormones progesterone, estrogen, and testosterone. Cholesterol also has an important role for the brain synapses as well as in the immune system. In conditions featuring elevated low density lipoproteins (LDL), cholesterol often forms plaque deposits in the walls of arteries, a condition known as atherosclerosis, which is a major contributor to coronary heart disease and other forms of cardiovascular disease.
Cholesterol, also known as cholesterin or cordulan, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, cholesterol is considered to be a sterol lipid molecule. Cholesterol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Cholesterol has been found throughout all human tissues, and has also been detected in most biofluids, including feces, blood, cerebrospinal fluid, and bile. Cholesterol can be found anywhere throughout the human cell, such as in lysosome, cytoplasm, membrane (predicted from logP), and endoplasmic reticulum. Cholesterol participates in a number of enzymatic reactions. In particular, Cholesterol can be converted into 22b-hydroxycholesterol through its interaction with the enzyme cholesterol side-chain cleavage enzyme, mitochondrial. Furthermore, Cholesterol can be converted into 20alpha-hydroxycholesterol through its interaction with the enzyme cholesterol side-chain cleavage enzyme, mitochondrial. Furthermore, Cholesterol can be converted into 7a-hydroxycholesterol through its interaction with the enzyme cholesterol 7-alpha-monooxygenase. Finally, Cholesterol and palmitic acid can be biosynthesized from ce(22:2(13Z, 16Z)) through the action of the enzyme lysosomal acid lipase/cholesteryl ester hydrolase. In humans, cholesterol is involved in bile acid biosynthesis pathway, steroid biosynthesis pathway, the lovastatin action pathway, and the zoledronate action pathway. Cholesterol is also involved in several metabolic disorders, some of which include the child syndrome pathway, adrenal hyperplasia type 5 or congenital adrenal hyperplasia due to 17 Alpha-hydroxylase deficiency, the apparent mineralocorticoid excess syndrome pathway, and the hypercholesterolemia pathway.
Cholesterol is a cholestanoid consisting of cholestane having a double bond at the 5,6-position as well as a 3beta-hydroxy group. It has a role as a human metabolite, a mouse metabolite, a Daphnia galeata metabolite and an algal metabolite. It is a 3beta-sterol, a cholestanoid, a C27-steroid and a 3beta-hydroxy-Delta(5)-steroid.
Solubility 0.095 mg/L (at 30 °C)
2.46e-07 M
Moderately soluble in hot alcohol; soluble in benzene, oils, fats and aq solns of bile salts
In water, 0.095 mg/l @ 30 °C.
9.5e-05 mg/mL
Synonyms (2S,3S)-2,3-Dihydro-4-hydroxy-7-methoxy-2,3,6-trimethyl-3-(4-methyl-3-penten-1-yl)-naphtho[2,3-b]furan-5,8-dione
PubChem Compound 5997
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator